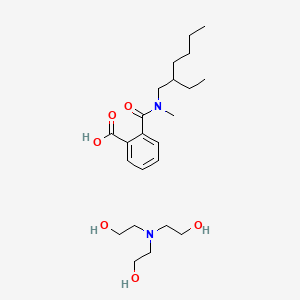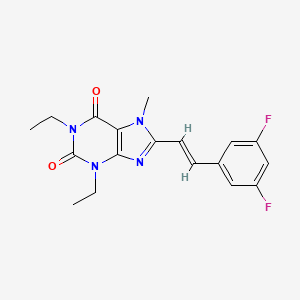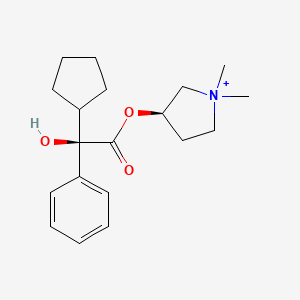
Glycopyrronium, threo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycopyrronium, also known as glycopyrrolate, is a quaternary ammonium compound and a long-acting muscarinic antagonist. It is widely used in medical applications, particularly for its anticholinergic properties. Glycopyrronium is commonly prescribed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and as an adjunct therapy in anesthesia to reduce salivation and other secretions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium chloride involves the reaction of tropic acid with 3-quinuclidinol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of glycopyrronium chloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to yield high-purity glycopyrronium chloride suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:
Oxidation: Glycopyrronium can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert glycopyrronium to its reduced forms.
Substitution: Glycopyrronium can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycopyrronium oxides, while substitution reactions can produce various glycopyrronium derivatives .
科学研究应用
Glycopyrronium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic applications in treating respiratory diseases, hyperhidrosis, and as an adjunct in anesthesia.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes
作用机制
Glycopyrronium exerts its effects by competitively blocking muscarinic receptors, particularly the M1, M2, and M3 subtypes. By inhibiting cholinergic transmission, glycopyrronium reduces secretions in the respiratory tract, gastrointestinal tract, and other tissues. This mechanism is beneficial in conditions like COPD, where reducing bronchial secretions and preventing bronchoconstriction are crucial .
相似化合物的比较
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium: A long-acting muscarinic antagonist with a similar mechanism of action.
Comparison: Glycopyrronium is unique in its longer duration of action compared to ipratropium and its wider therapeutic window compared to tiotropium. It is also known for its minimal central nervous system effects due to its inability to cross the blood-brain barrier .
属性
CAS 编号 |
740031-54-3 |
|---|---|
分子式 |
C19H28NO3+ |
分子量 |
318.4 g/mol |
IUPAC 名称 |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1 |
InChI 键 |
ANGKOCUUWGHLCE-MJGOQNOKSA-N |
手性 SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


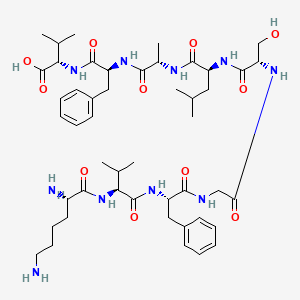
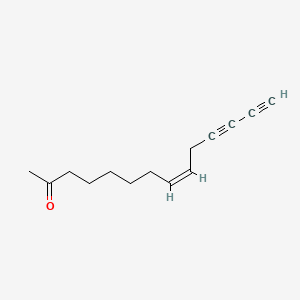

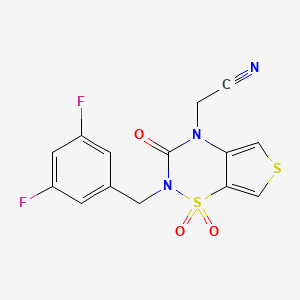


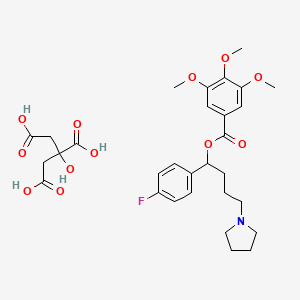
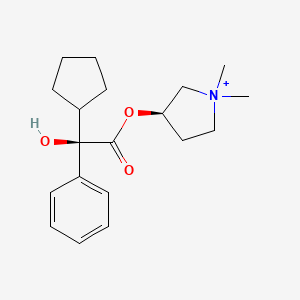

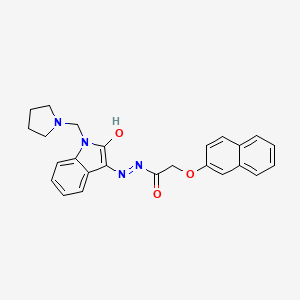

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
